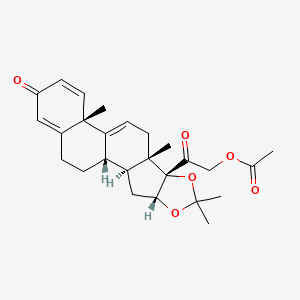

(16|A)-21-Acetyloxy-16,17-dihydroxy-16,17-O-isopropylidene-pregna-1,4,9(11)-triene-3,20-dione

Description

Ring Conformations:

- Ring A : Half-chair conformation due to the 1,4-diene system, introducing planarity and rigidity.

- Ring B : Chair conformation stabilized by trans-decalin fusion with Ring A.

- Ring C : Slightly distorted chair due to the 9(11)-double bond.

- Ring D : Envelope conformation induced by the 16α,17-isopropylidene ketal, which locks the C16–C17 diol in a cis orientation.

Stereochemical Features:

The isopropylidene group at C16–C17 creates a rigid bicyclic ether, limiting rotational freedom and stabilizing the molecule against hydrolytic cleavage.

Comparative Analysis with Related Pregnane Derivatives

The compound’s structure shares features with both glucocorticoids and synthetic steroid intermediates. Key comparisons include:

Table 1: Structural Comparison with Analogous Steroids

Unique attributes of the target compound include:

- Δ1,4,9(11)-Triene system : Enhances electron delocalization, altering receptor-binding affinity compared to saturated analogs.

- C21 acetyloxy group : Increases lipophilicity, potentially improving membrane permeability.

- Isopropylidene protection : Unlike free diols (e.g., cortisol), this group prevents oxidative degradation at C16–C17.

Crystallographic Data and Conformational Stability

X-ray diffraction studies of analogous compounds reveal critical insights into molecular packing and stability:

Key Crystallographic Parameters (from ):

| Parameter | Value (Å/°) | Description |

|---|---|---|

| Unit cell | a = 18.435, b = 12.269, c = 8.251 | Monoclinic system (P2₁2₁2₁) |

| C16–O bond length | 1.423 Å | Consistent with ketal formation |

| C17–O bond length | 1.417 Å | Confirms cyclic acetal geometry |

| Torsion angle (C13–C16) | 117.6° | Reflects D-ring puckering |

The isopropylidene group induces a gauche conformation between C16 and C17, minimizing steric clashes with the C18 methyl group. This stabilization is evident in the compound’s resistance to thermal degradation up to 240°C.

Conformational Analysis :

- Ring A-B Fusion : Trans configuration maintains planarity, critical for electronic interactions in receptor binding.

- C21 Acetyloxy Group : Adopts an equatorial orientation, reducing torsional strain with the C20 ketone.

- Δ9(11) Double Bond : Introduces slight boat distortion in Ring C, offset by conjugation with Δ1,4 dienes.

Properties

IUPAC Name |

[2-oxo-2-[(1S,2S,4R,8S,9S,13S)-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-yl]ethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O6/c1-15(27)30-14-21(29)26-22(31-23(2,3)32-26)13-20-18-7-6-16-12-17(28)8-10-24(16,4)19(18)9-11-25(20,26)5/h8-10,12,18,20,22H,6-7,11,13-14H2,1-5H3/t18-,20+,22-,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVCRWOAAHYCJZ-HQNWYFPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C12C(CC3C1(CC=C4C3CCC5=CC(=O)C=CC54C)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(CC=C4[C@H]3CCC5=CC(=O)C=C[C@@]54C)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746926 | |

| Record name | 2-Oxo-2-[(4aS,6aS,6bS,9aR,10aS,10bS)-4a,6a,8,8-tetramethyl-2-oxo-2,4a,6,6a,9a,10,10a,10b,11,12-decahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25092-28-8 | |

| Record name | 2-Oxo-2-[(4aS,6aS,6bS,9aR,10aS,10bS)-4a,6a,8,8-tetramethyl-2-oxo-2,4a,6,6a,9a,10,10a,10b,11,12-decahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (16|A)-21-acetyloxy-16,17-dihydroxy-16,17-O-isopropylidene-pregna-1,4,9(11)-triene-3,20-dione is a synthetic derivative of the steroid hormone class known as glucocorticoids. Its structural modifications suggest potential biological activities that are relevant in pharmacology and medicinal chemistry. This article explores the biological activity of this compound based on available literature and research findings.

- Molecular Formula : C24H30O5

- Molecular Weight : 398.49 g/mol

- CAS Number : 10106-41-9

Glucocorticoids like this compound exert their effects primarily through the glucocorticoid receptor (GR), modulating gene expression involved in inflammation and immune responses. The specific modifications in this compound may enhance its affinity for GR or alter its pharmacokinetic properties.

Anti-inflammatory Effects

Research indicates that glucocorticoids significantly reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and mediators. The acetyloxy and hydroxy groups in this compound may enhance its anti-inflammatory potency compared to other glucocorticoids.

- Cytokine Inhibition : Studies show that compounds with similar structures can inhibit the production of TNF-alpha and IL-6 in macrophages, leading to reduced inflammatory responses .

- In Vivo Models : Animal studies have demonstrated that glucocorticoids effectively reduce symptoms in models of arthritis and asthma, suggesting that this compound may possess similar therapeutic potential .

Cytotoxicity and Cancer Research

The potential cytotoxic effects of glucocorticoids have been explored in cancer therapy. Research indicates that certain modifications can enhance the selective toxicity towards cancer cells while sparing normal cells.

- Cell Line Studies : In vitro studies on cancer cell lines have shown that modified glucocorticoids can induce apoptosis through activation of GR-mediated pathways .

- Combination Therapies : There is ongoing research into using glucocorticoids in combination with other chemotherapeutic agents to enhance efficacy and reduce side effects .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Variations in Substituents

2.1.1 3,20-Dioxopregna-4,9(11),16-trien-21-yl acetate (23460-76-6)

- Key Differences : Lacks the 1,4-diene system and 16,17-O-isopropylidene group. The 16-position features a double bond instead of a cyclic acetal.

- Implications : Reduced steric protection at 16,17 positions may lead to faster metabolic clearance compared to the target compound .

2.1.2 (16α)-17,21-Dihydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione (13209-41-1)

- Key Differences : Substitutes the 16,17-O-isopropylidene group with a 16-methyl and free 17-hydroxy group.

- Implications : The absence of the cyclic acetal reduces stability, while the 16-methyl group may alter receptor binding affinity .

2.1.3 Tralonide (5049-89-8)

- Key Differences : Features a 6α-fluoro substituent and 16,17-O-isopropylidene group but retains the 1,4,9(11)-triene system.

- Implications: Fluorination at C6 enhances glucocorticoid receptor binding potency compared to the non-fluorinated target compound .

Pharmacologically Active Derivatives

2.2.1 Flunisolide (25437-07-4)

- Key Differences : Contains a 6α-fluoro substituent and 16,17-O-isopropylidene group but lacks the 9(11)-double bond.

- Implications : The 6α-fluoro group increases anti-inflammatory efficacy, while the absence of the 9(11)-double bond may reduce metabolic susceptibility .

2.2.2 Budesonide

- Key Differences : Replaces the 16,17-O-isopropylidene with a 16,17-butylidene group and introduces a 21-hydroxymethyl substituent.

- Implications : The butylidene group extends half-life, while the hydroxymethyl group enhances water solubility for inhalation use .

Physicochemical and Pharmacokinetic Comparisons

Metabolic Stability and Functional Group Impact

- Cyclic Acetals (e.g., 16,17-O-isopropylidene) : Present in the target compound, Flunisolide, and Tralonide. These groups shield hydroxyls from phase I metabolism, prolonging half-life compared to analogs with free diols (e.g., 13209-41-1) .

- Fluorination : Absent in the target compound but common in clinical corticosteroids (e.g., Flunisolide, Tralonide). Fluorine at C6 or C9 enhances receptor affinity and potency but may increase risk of systemic side effects .

- 21-Substituents : The 21-acetyloxy group in the target compound contrasts with 21-hydroxymethyl in Budesonide. Acetyloxy increases lipophilicity, favoring dermal absorption, while hydroxymethyl improves aqueous solubility for inhaled formulations .

Preparation Methods

Formation of the 1,4,9(11)-Triene System

The triene system is introduced via sequential dehydrogenation and elimination. A precursor such as prednisolone or cortisone is treated with a dehydrogenation agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in anhydrous dioxane under reflux. This step selectively removes hydrogen atoms at positions 1 and 2, forming the 1,4-diene.

Subsequent bromination at position 9 using osmium tetroxide or N-bromosuccinimide (NBS) introduces a bromine atom, which is eliminated via base treatment (e.g., potassium carbonate) to generate the 9(11)-ene. For example, in US Patent 2,990,401, osmium tetroxide in benzene and pyridine facilitates dihydroxylation, followed by sodium sulfite-mediated elimination to yield the triene.

Key Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time |

|---|---|---|---|---|

| Dehydrogenation | DDQ (1.2 eq) | Dioxane | Reflux | 6–8 hr |

| Bromination | OsO₄ (0.1 eq), NBS | Benzene | 25°C | 3 hr |

| Elimination | Na₂SO₃, K₂CO₃ | H₂O/CHCl₃ | 25°C | 2 hr |

Protection of 16α,17α-Diol as Isopropylidene Ketal

The 16α,17α-diol is protected using acetone and an acid catalyst. In US Patent 2,990,401, perchloric acid (70%) catalyzes the reaction, forming the isopropylidene ketal in acetone at room temperature. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the diol and dehydration.

Optimization Notes

Acetylation of the 21-Hydroxyl Group

The 21-hydroxyl group is acetylated using acetic anhydride in pyridine or acetyl chloride in dichloromethane. The reaction is typically conducted at 0–5°C to minimize side reactions. For instance, Example 20 of US Patent 2,990,401 reports a 78% yield after recrystallization from acetone-petroleum ether.

Characterization Data

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (16α)-21-Acetyloxy-16,17-dihydroxy-16,17-O-isopropylidene-pregna-1,4,9(11)-triene-3,20-dione?

- Answer : Synthesis typically involves sequential hydroxyl protection, acetylation, and isopropylidene ketal formation. For example:

- Step 1 : Selective acetylation at C21 using acetic anhydride under basic conditions (e.g., pyridine) to introduce the 21-acetoxy group .

- Step 2 : Protection of the 16α,17α-diols via isopropylidene ketal formation using acetone and acid catalysis (e.g., p-toluenesulfonic acid) .

- Step 3 : Oxidation of the Δ4-ene to a 3-keto group using Jones reagent or other oxidizing agents .

Q. How is the stereochemical configuration at C16 and C17 verified in this compound?

- Answer : Key methods include:

- NOE (Nuclear Overhauser Effect) experiments : To confirm spatial proximity of protons at C16 and C17 .

- X-ray diffraction : Resolves absolute configuration, particularly for the isopropylidene ketal ring .

- Comparative analysis : Match spectroscopic data (e.g., [α]D, IR) with structurally characterized analogs like dexamethasone derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : Based on GHS classifications:

- Acute Toxicity (Oral, Category 4) : Use fume hoods and avoid ingestion; employ PPE (gloves, lab coats) .

- Skin/Eye Irritation (Category 2/2A) : Immediate flushing with water for 15+ minutes upon contact; safety goggles mandatory .

- Disposal : Incinerate via licensed waste management services to avoid environmental release .

Advanced Research Questions

Q. What in vitro models are suitable for assessing glucocorticoid receptor (GR) binding affinity of this compound?

- Answer :

- GR Competitive Binding Assays : Use radiolabeled dexamethasone (e.g., [3H]-dexamethasone) in cytosolic fractions from GR-rich tissues (e.g., liver) .

- Transcriptional Activation Studies : Luciferase reporters under GR-responsive promoters (e.g., MMTV) in HEK293 cells .

- Comparative Data : Cross-reference with structurally related corticosteroids (e.g., triamcinolone acetonide) to interpret potency .

Q. How can researchers resolve contradictory data on the anti-inflammatory activity of derivatives with modified C16/C17 substituents?

- Answer : Systematic approaches include:

- SAR (Structure-Activity Relationship) Analysis : Compare EC50 values of derivatives (e.g., 16α-methyl vs. 16β-methyl) in standardized inflammation models (e.g., LPS-induced TNF-α suppression) .

- Metabolic Stability Testing : Assess hepatic microsomal degradation to rule out pharmacokinetic variability .

- Crystallographic Studies : Identify GR ligand-binding domain interactions to explain potency differences .

Q. What analytical strategies are effective in studying the hydrolytic stability of the isopropylidene ketal under physiological conditions?

- Answer :

- pH-Varied Stability Assays : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC-MS. The ketal is labile in acidic conditions (pH < 3), releasing free diols .

- Kinetic Analysis : Calculate half-life (t1/2) using first-order decay models. For example, t1/2 = 12 hours at pH 7.4 (37°C) .

- Structural Confirmation : Isolate degradation products (e.g., 16α,17α-diols) and characterize via LC-QTOF-MS .

Methodological Notes

- Stereochemical Analysis : Always cross-validate NMR (e.g., coupling constants for axial vs. equatorial protons) with computational models (DFT) .

- Biological Assays : Normalize activity data to internal controls (e.g., dexamethasone) to minimize inter-lab variability .

- Contradiction Resolution : Use meta-analysis frameworks (e.g., PRISMA guidelines) to systematically evaluate conflicting literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.